2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid
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Overview
Description
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of two chlorine atoms and a methoxycarbonyl group attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid typically involves multiple steps. One common method starts with the chlorination of a suitable benzoic acid derivative, followed by the introduction of the methoxycarbonyl group through esterification. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and esterification is carried out using methanol in the presence of an acid catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are crucial due to the use of chlorinating agents and the potential for hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution.
Esterification and Hydrolysis: The methoxycarbonyl group can be converted to other esters or hydrolyzed to the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Esterification: Methanol and acid catalysts like sulfuric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted benzoic acids, esters, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the methoxycarbonyl group can influence its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methoxybenzoic acid
- 3-Carboxy-4-chloroanisole
- 6-Chloro-3-methoxybenzoic acid
Uniqueness
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. Its dual chlorine substitution and methoxycarbonyl group make it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O4/c1-21-15(20)10-4-2-9(7-13(10)17)8-3-5-12(16)11(6-8)14(18)19/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYUWEUKKSQIAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692016 |
Source
|
Record name | 3',4-Dichloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261940-40-2 |
Source
|
Record name | 3',4-Dichloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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